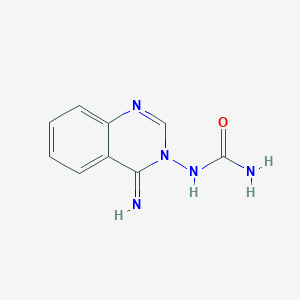

1-(4-iminoquinazolin-3(4H)-yl)urea

Beschreibung

1-(4-Iminoquinazolin-3(4H)-yl)urea is a quinazoline derivative featuring a urea moiety at the 3-position and an imino group (NH) at the 4-position of the heterocyclic core. Quinazolinones and their analogues are renowned for their broad pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties .

Eigenschaften

Molekularformel |

C9H9N5O |

|---|---|

Molekulargewicht |

203.20 g/mol |

IUPAC-Name |

(4-iminoquinazolin-3-yl)urea |

InChI |

InChI=1S/C9H9N5O/c10-8-6-3-1-2-4-7(6)12-5-14(8)13-9(11)15/h1-5,10H,(H3,11,13,15) |

InChI-Schlüssel |

ZWFKHEBVWYUFTN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=N)N(C=N2)NC(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-(4-Iminoquinazolin-3(4H)-yl)harnstoff beinhaltet typischerweise die Reaktion von Quinazolin-3-oxid mit primären Aminen unter bestimmten Bedingungen. Eine gängige Methode verwendet tert-Butylhydroperoxid als Oxidationsmittel, das die Bildung des gewünschten Produkts unter milden Reaktionsbedingungen erleichtert . Ein anderer Ansatz beinhaltet die Verwendung der Mikrowellen-gestützten Synthese, die die Reaktionsgeschwindigkeit und Selektivität erhöht . Industrielle Produktionsmethoden verwenden diese Syntheserouten oft, aber in größerem Maßstab, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

1-(4-Iminoquinazolin-3(4H)-yl)harnstoff durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können mit gängigen Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind tert-Butylhydroperoxid, Natriumborhydrid und verschiedene Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Quinazolinon-Derivate, die bedeutende biologische Aktivitäten aufweisen .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-Imino-3(4H)-quinazolinyl]urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the imino group to form amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities. For example, oxidation can lead to the formation of quinazoline-4-ones, while reduction can yield quinazoline-4-amines .

Wissenschaftliche Forschungsanwendungen

1-(4-Iminoquinazolin-3(4H)-yl)harnstoff wurde ausgiebig auf seine Anwendungen in verschiedenen wissenschaftlichen Bereichen untersucht:

Wirkmechanismus

Der Wirkmechanismus von 1-(4-Iminoquinazolin-3(4H)-yl)harnstoff beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung ist bekannt dafür, bestimmte Enzyme und Rezeptoren zu hemmen, was zur Störung kritischer biologischer Prozesse führt. Zum Beispiel wird seine Antikrebsaktivität auf seine Fähigkeit zurückgeführt, Tyrosinkinasen zu hemmen, die eine entscheidende Rolle bei der Zellproliferation und dem Überleben spielen .

Wirkmechanismus

The mechanism of action of N-[4-Imino-3(4H)-quinazolinyl]urea involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation and bacterial virulence . Additionally, it can induce apoptosis in cancer cells by activating caspase-3 and suppressing NF-κB and IL-6 pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key Observations :

- Urea Substituents : Aryl-substituted ureas (e.g., phenyl, iodophenyl) exhibit enhanced antibacterial and anticancer activity compared to unsubstituted analogues, likely due to increased lipophilicity and π-π stacking interactions .

Key Observations :

- Multi-component reactions (e.g., triazole-urea couplings) offer moderate-to-high yields (65–85%) for quinazolinone-urea derivatives .

- The iodophenyl-substituted urea derivative (82% yield) demonstrates superior crystallinity, as evidenced by its high melting point (266–268°C) .

Pharmacological Activity

Antibacterial Activity :

- 1-(4-Oxo-2-phenylquinazolin-3(4H)-yl)thiourea derivatives exhibit zones of inhibition of 18–22 mm against S. aureus and 14–18 mm against E. coli, comparable to ciprofloxacin (25 mm) .

- Electron-withdrawing substituents (e.g., chloro, trifluoromethyl) enhance activity, while methoxy groups reduce potency due to decreased membrane penetration .

Anticancer Activity :

- Quinazolinone-urea derivatives comply with Lipinski’s rule (molecular weight <500, logP <5), suggesting oral bioavailability .

Drug-Likeness and Physicochemical Properties

| Property | This compound (Predicted) | 1-(4-Oxo-2-phenylquinazolin-3(4H)-yl)urea | Elinogrel |

|---|---|---|---|

| Molecular Weight | ~300–350 | 320–380 | 532.5 |

| logP | 2.5–3.5 | 3.0–4.0 | 3.8 |

| Solubility | Moderate (aqueous) | Low (requires DMSO solubilization) | Low |

| Hydrogen Bond Donors | 3 | 2 | 4 |

Key Observations :

- The imino group may increase hydrogen-bond donors (3 vs.

- Elinogrel’s higher molecular weight and logP limit its drug-likeness, necessitating structural optimization for improved pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.